![molecular formula C14H15NO3 B2990759 N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide CAS No. 2097922-28-4](/img/structure/B2990759.png)

N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

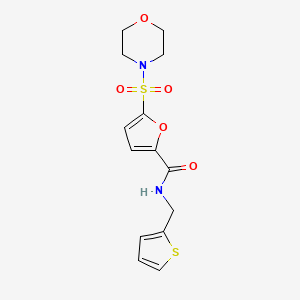

Synthesis Analysis

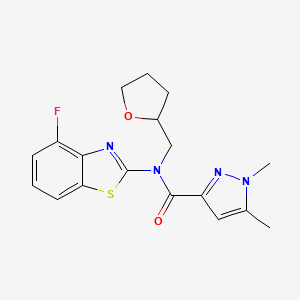

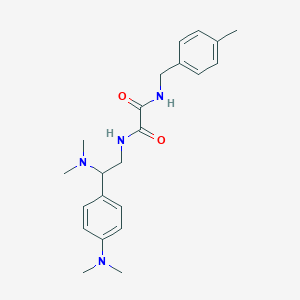

The synthesis of such compounds typically involves the reaction of an aldehyde or ketone with a secondary amine, resulting in the formation of an enamine . The title compound could potentially be synthesized using a similar method, although specific conditions would need to be optimized.Molecular Structure Analysis

The molecule contains a total of 32 bonds, including 14 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, and 2 secondary amides (aliphatic) .Chemical Reactions Analysis

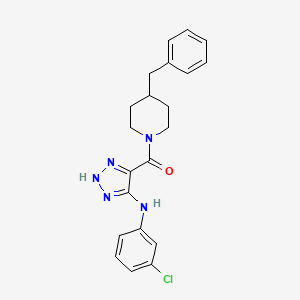

Enamines, like the one in this compound, are known to be versatile intermediates in various chemical reactions . They can undergo reactions such as alkylation, acylation, and Michael addition .Scientific Research Applications

Enamide Synthesis Techniques

A study described a novel method for preparing enamides, such as N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide, by the long-distance migration of double bonds in unsaturated amides. This method, particularly useful for isomerizing N-(but-3-enyl)amides, highlights the versatility of enamides in chemical synthesis and their potential applications in producing geometrically defined compounds (Sergeyev & Hesse, 2003).

Applications in Organic Synthesis

Enamides serve as valuable substrates in organic synthesis due to their balance of stability and reactivity. They offer multiple opportunities for incorporating nitrogen functionality into organic systems. This attribute is crucial for developing bioactive pharmacophores and reagents for asymmetric nitrogen incorporation, underscoring the significance of N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide and similar compounds in medicinal chemistry and drug development (Carbery, 2008).

Antibacterial and Non-cytotoxic Properties

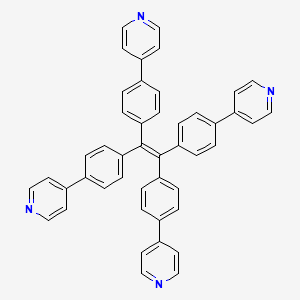

Research on novel enaminones, including compounds structurally related to N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide, has shown mild antibacterial activity without cytotoxic effects. These findings suggest potential applications in developing non-toxic antibacterial agents. The study's structure-activity relationship analysis indicates that specific substituents on the enaminone backbone can significantly impact biological activity, offering a pathway to tailor these compounds for specific therapeutic applications (Cindrić et al., 2018).

Catalytic Applications

Enamines and enamides, including N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide, are explored for their role as nucleophiles in stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in organic synthesis, highlighting the importance of enamides in developing new synthetic methodologies. The unique properties of enamides, such as their stability and reactivity, make them suitable for various catalytic applications, potentially leading to the discovery of new reactions and synthetic paths (Matsubara & Kobayashi, 2008).

properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-6-14(16)15-10-11-7-8-13(18-11)12-5-4-9-17-12/h2,4-5,7-9H,1,3,6,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGDKGMXMXOJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CC=C(O1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)

![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)

![3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2990686.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2990688.png)

![6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one](/img/structure/B2990696.png)